molecular formula C23H28N6O3 B6531496 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1020502-04-8

3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B6531496
CAS No.: 1020502-04-8
M. Wt: 436.5 g/mol
InChI Key: CPFSBVCMCKUCSB-UHFFFAOYSA-N
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Description

This compound is a pyridazine derivative featuring a piperazine moiety substituted with a 3,4-dimethoxybenzoyl group at the 4-position and a 3,4,5-trimethylpyrazole ring at the 6-position of the pyridazine core. Pyridazine derivatives are well-documented in medicinal chemistry for their diverse biological activities, including anti-inflammatory, antimicrobial, and kinase-inhibitory properties .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3/c1-15-16(2)26-29(17(15)3)22-9-8-21(24-25-22)27-10-12-28(13-11-27)23(30)18-6-7-19(31-4)20(14-18)32-5/h6-9,14H,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFSBVCMCKUCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize this compound’s properties, comparisons are drawn to structurally related pyridazine and pyrazole derivatives documented in the literature.

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Reported Bioactivity Reference
Target Compound Pyridazine 4-(3,4-dimethoxybenzoyl)piperazine, 6-(3,4,5-trimethylpyrazole) Not explicitly reported N/A
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Pyridazine 4-(3-(4-chlorophenoxy)propyl)piperazine, 3-chloro Anti-bacterial, anti-viral
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolopyrimidine 4-imino, 1-p-tolyl, 5-amino Not explicitly reported
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives Pyrazolotriazolopyrimidine Varied 2-substituents (e.g., aryl, alkyl) Potential kinase inhibition

Key Observations:

Substituent Impact on Bioactivity: The 3,4-dimethoxybenzoyl group on the piperazine moiety in the target compound may enhance lipophilicity and membrane permeability compared to simpler substituents (e.g., chlorophenoxy groups in ). This could influence pharmacokinetic profiles, though experimental validation is needed. Similar pyrazole derivatives in exhibit isomerization-dependent activity, suggesting conformational flexibility could modulate efficacy.

Scaffold Diversity :

  • Pyridazine derivatives (as in the target compound and ) are associated with anti-infective and antiplatelet activities, whereas pyrazolopyrimidines (e.g., ) are explored for kinase inhibition. The hybrid nature of the target compound may bridge multiple therapeutic avenues.

Synthetic Complexity :

  • The synthesis of such multi-substituted heterocycles (pyridazine + piperazine + pyrazole) requires precise regioselective reactions, contrasting with simpler pyrazolotriazolopyrimidines in , which undergo isomerization under mild conditions.

Research Findings and Hypotheses

While direct pharmacological data for the target compound are absent in the provided evidence, inferences can be made:

  • Anti-Inflammatory Potential: Piperazine derivatives are known to modulate inflammatory pathways (e.g., PDE4 inhibition). The 3,4-dimethoxybenzoyl group resembles catechol-O-methyltransferase (COMT) inhibitor motifs, suggesting possible dual activity .
  • Antimicrobial Activity : Chlorinated pyridazine analogs in show antibacterial effects. The absence of halogens in the target compound may reduce toxicity but necessitate structural optimization for potency.
  • Kinase Inhibition : Pyrazole-containing compounds in demonstrate kinase-binding capabilities. The trimethylpyrazole group in the target compound could interact with ATP-binding pockets in kinases, though steric hindrance might limit efficacy.

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